molecular formula C15H12Cl3IN2O B11982282 N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide CAS No. 6644-42-4

N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide

Cat. No.: B11982282
CAS No.: 6644-42-4
M. Wt: 469.5 g/mol
InChI Key: UJZWTUOUOXGMCF-UHFFFAOYSA-N
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Description

N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide is a synthetic organic compound characterized by the presence of an aniline group, a trichloroethyl moiety, and an iodinated benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with 1-anilino-2,2,2-trichloroethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodinated benzamide group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of amine derivatives.

    Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-anilino-2,2,2-trichloroethyl)-2-phenylacetamide
  • N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide
  • N-(1-anilino-2,2,2-trichloroethyl)-2,2-diphenylacetamide

Uniqueness

N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide is unique due to the presence of the iodine atom in the benzamide group, which can significantly influence its chemical reactivity and biological activity. The iodinated structure may enhance its ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

6644-42-4

Molecular Formula

C15H12Cl3IN2O

Molecular Weight

469.5 g/mol

IUPAC Name

N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide

InChI

InChI=1S/C15H12Cl3IN2O/c16-15(17,18)14(20-12-7-2-1-3-8-12)21-13(22)10-5-4-6-11(19)9-10/h1-9,14,20H,(H,21,22)

InChI Key

UJZWTUOUOXGMCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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